molecular formula C13H11FO2 B2952116 2-(Benzyloxy)-5-fluorophenol CAS No. 1881321-23-8

2-(Benzyloxy)-5-fluorophenol

Cat. No.: B2952116
CAS No.: 1881321-23-8
M. Wt: 218.227
InChI Key: ORISGXUZQKJNOS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluorophenol (CAS: 1881321-23-8) is a fluorinated phenolic derivative with the molecular formula C₁₃H₁₁FO₂ and a molar mass of 218.22 g/mol . Structurally, it features a benzyloxy group (–OCH₂C₆H₅) at the 2-position and a fluorine atom at the 5-position of the phenolic ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing fluorine substituent and protective benzyloxy group, which enhance stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

5-fluoro-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORISGXUZQKJNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluorophenol typically involves the protection of phenol followed by selective fluorination. One common method includes the reaction of 2-hydroxy-5-fluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

2-(Benzyloxy)-4-fluorophenol (YF-7496)

  • CAS : 106245-04-9
  • Molecular Formula : C₁₃H₁₁FO₂
  • Molecular Weight : 218.22 g/mol
  • Purity : 96%
  • Key Difference : Fluorine at the 4-position instead of 5-position.
  • Implications : Altered electronic effects due to meta-fluorine placement may reduce steric hindrance in ortho-directed reactions compared to the 5-fluoro isomer .

2-(Benzyloxy)-6-fluorophenol (YF-7482)

  • CAS : 183293-59-6
  • Molecular Formula : C₁₃H₁₁FO₂
  • Molecular Weight : 218.22 g/mol
  • Purity : 95%
  • Key Difference : Fluorine at the 6-position .
  • Implications : Proximity of fluorine to the hydroxyl group may increase acidity and influence hydrogen-bonding interactions .

Additional Substituents

2-(Benzyloxy)-4-fluoro-5-methylphenol (YF-7613)

  • CAS : 504414-10-2
  • Molecular Formula : C₁₄H₁₃FO₂
  • Molecular Weight : 232.25 g/mol
  • Purity : 95%
  • Key Difference : Methyl group at the 5-position.
  • Implications : Increased steric bulk may hinder electrophilic substitution reactions but improve lipophilicity for membrane penetration in drug design .

5-(Benzyloxy)-2,4-difluorophenol (YF-7648)

  • CAS : 1881329-61-8
  • Molecular Formula : C₁₃H₁₀F₂O₂
  • Molecular Weight : 236.21 g/mol
  • Purity : 95%
  • Key Difference : Two fluorine atoms at 2- and 4-positions.
  • Implications : Enhanced electron-withdrawing effects could accelerate nucleophilic aromatic substitution but reduce solubility in polar solvents .

Complex Derivatives

2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane

  • CAS : 2121515-13-5
  • Molecular Formula : C₁₉H₂₁BClFO₃
  • Molecular Weight : 382.63 g/mol
  • Purity : 98%
  • Key Difference : Incorporates a boron-containing dioxaborolane ring and a chlorine atom .
  • Implications : Designed for Suzuki-Miyaura cross-coupling reactions; chlorine adds steric and electronic complexity for regioselective transformations .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity
This compound 1881321-23-8 C₁₃H₁₁FO₂ 218.22 2-OBz, 5-F 98%
2-(Benzyloxy)-4-fluorophenol (YF-7496) 106245-04-9 C₁₃H₁₁FO₂ 218.22 2-OBz, 4-F 96%
2-(Benzyloxy)-6-fluorophenol (YF-7482) 183293-59-6 C₁₃H₁₁FO₂ 218.22 2-OBz, 6-F 95%
2-(Benzyloxy)-4-fluoro-5-methylphenol 504414-10-2 C₁₄H₁₃FO₂ 232.25 2-OBz, 4-F, 5-CH₃ 95%
5-(Benzyloxy)-2,4-difluorophenol 1881329-61-8 C₁₃H₁₀F₂O₂ 236.21 5-OBz, 2-F, 4-F 95%
Dioxaborolane derivative 2121515-13-5 C₁₉H₂₁BClFO₃ 382.63 4-OBz, 3-Cl, 5-F 98%

Biological Activity

2-(Benzyloxy)-5-fluorophenol is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound consists of a phenolic ring substituted with a benzyloxy group and a fluorine atom at the 5-position. This configuration enhances its reactivity and interaction with biological targets, primarily through hydrogen bonding and halogen bonding mechanisms.

The mechanism of action for this compound involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding, modulating the activity of enzymes and receptors. This dual interaction is crucial for its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. One study reported that a similar compound induced G2/M phase arrest in HCT-116 cells by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and targeting tubulin .

CompoundCell LineIC50 (µM)Mechanism
Compound 12HCT-116Low nanomolar rangeAnti-microtubule mechanism
Compound 20fMCF-742.4Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as mushroom tyrosinase, which is relevant in cosmetic and clinical applications. In silico docking studies have demonstrated that it can effectively bind to the active site of tyrosinase, potentially leading to reduced melanin synthesis .

Study on MAO-B Inhibition

A series of derivatives based on the benzyloxyphenol structure were synthesized and evaluated for their monoamine oxidase B (MAO-B) inhibitory activities. One notable compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to established drugs like rasagiline . The study emphasized the importance of structural modifications in enhancing biological activity.

Antioxidative Properties

Another study focused on the antioxidative capabilities of compounds related to this compound. The representative compound showed significant metal-chelating ability and neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases .

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